1-Acetamido-4-fluorosulfonyloxybenzene

Description

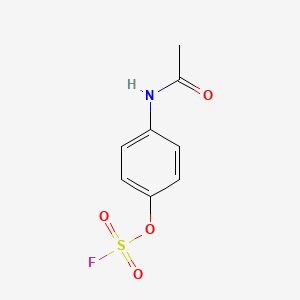

1-Acetamido-4-fluorosulfonyloxybenzene (CAS: N/A) is a monosubstituted benzene derivative featuring an acetamido group (–NHCOCH₃) at the 1-position and a fluorosulfonyloxy group (–OSO₂F) at the 4-position. The fluorosulfonyloxy group is highly reactive, acting as a leaving group in nucleophilic substitution reactions or as a sulfonating agent in organic synthesis.

Properties

IUPAC Name |

1-acetamido-4-fluorosulfonyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-6(11)10-7-2-4-8(5-3-7)14-15(9,12)13/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVCWFZLILMEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Functional and Application Differences

- Reactivity : The fluorosulfonyloxy group in the target compound enables sulfonation or nucleophilic displacement, whereas the dimeric compounds (I-1-5/I-1-6) exhibit rigidity and alignment suitable for liquid crystalline phases .

- Material Science : I-1-5 and I-1-6 demonstrate birefringence and dielectric permittivity, making them candidates for optoelectronic materials. In contrast, the target compound’s applications are confined to synthetic chemistry due to its reactive –OSO₂F group.

Research Findings and Limitations

- Thermal Behavior : I-1-5 and I-1-6 show superior thermal stability compared to the target compound, attributed to their extended aliphatic chains and intermolecular hydrogen bonding .

- Optical Properties: The dimeric compounds’ birefringence (Δn ≈ 0.2–0.3) and dielectric responses are absent in the monosubstituted target compound, limiting its utility in photonic devices.

- Data Gaps : Specific quantitative data (e.g., melting points, exact solubility) for this compound are unavailable in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.